molecular formula C20H25N3O B14186154 1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one CAS No. 919119-14-5

1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one

Katalognummer: B14186154
CAS-Nummer: 919119-14-5
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: WRALKEZQBOWOIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C14H20N2O It is known for its complex structure, which includes a piperidine ring, an ethanone group, and a methyl(phenyl)amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenylamine with piperidin-1-yl ethanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced analytical techniques ensures the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one include:

Uniqueness

Its structure allows for versatile reactivity and the formation of a wide range of derivatives, making it a valuable compound in various fields of research .

Eigenschaften

CAS-Nummer

919119-14-5

Molekularformel

C20H25N3O

Molekulargewicht

323.4 g/mol

IUPAC-Name

1-[4-[2-(N-methylanilino)anilino]piperidin-1-yl]ethanone

InChI

InChI=1S/C20H25N3O/c1-16(24)23-14-12-17(13-15-23)21-19-10-6-7-11-20(19)22(2)18-8-4-3-5-9-18/h3-11,17,21H,12-15H2,1-2H3

InChI-Schlüssel

WRALKEZQBOWOIY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC(CC1)NC2=CC=CC=C2N(C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.